molecular formula C16H14N2O3 B6431485 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 948901-13-1

4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B6431485
CAS No.: 948901-13-1
M. Wt: 282.29 g/mol
InChI Key: UQAAFGKMBIHHCS-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring bound to a phenyl group, with additional functional groups including a methoxy group and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves the reaction of 4-methoxyphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
  • 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-5-2-10(3-6-12)14-9-17-18-16(14)13-7-4-11(19)8-15(13)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAAFGKMBIHHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333306
Record name 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

948901-13-1
Record name 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Reactant of Route 2
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Reactant of Route 3
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Reactant of Route 4
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Reactant of Route 5
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Reactant of Route 6
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol

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